5-(Difluoromethoxy)-2-methylbenzoic acid
CAS No.:
VCID: VC12952593
Molecular Formula: C9H8F2O3
Molecular Weight: 202.15 g/mol
* For research use only. Not for human or veterinary use.

Description |
5-(Difluoromethoxy)-2-methylbenzoic acid is a chemical compound with the CAS number 1227153-21-0 and the molecular formula C9H8F2O3. It is a derivative of benzoic acid, featuring a difluoromethoxy group at the 5-position and a methyl group at the 2-position of the benzene ring. This compound is of interest in various chemical and pharmaceutical applications due to its unique structural features. Synthesis and PreparationThe synthesis of 5-(difluoromethoxy)-2-methylbenzoic acid typically involves multi-step organic reactions. While specific synthesis methods are not widely detailed in available literature, it generally involves the introduction of the difluoromethoxy group onto a pre-existing benzoic acid derivative. This process may involve nucleophilic substitution or other organic reactions tailored to introduce the specific functional groups. Applications and Uses5-(Difluoromethoxy)-2-methylbenzoic acid can serve as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique difluoromethoxy group provides opportunities for further chemical modification, making it a versatile building block in organic synthesis. Safety and HandlingHandling of 5-(difluoromethoxy)-2-methylbenzoic acid requires standard laboratory precautions, including the use of protective clothing, gloves, and safety glasses. It is essential to consult the Safety Data Sheet (SDS) for specific handling instructions and to ensure compliance with local regulations regarding chemical safety. Research Findings |
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Product Name | 5-(Difluoromethoxy)-2-methylbenzoic acid |
Molecular Formula | C9H8F2O3 |
Molecular Weight | 202.15 g/mol |
IUPAC Name | 5-(difluoromethoxy)-2-methylbenzoic acid |
Standard InChI | InChI=1S/C9H8F2O3/c1-5-2-3-6(14-9(10)11)4-7(5)8(12)13/h2-4,9H,1H3,(H,12,13) |
Standard InChIKey | XEUPBYMJZYUGHQ-UHFFFAOYSA-N |
SMILES | CC1=C(C=C(C=C1)OC(F)F)C(=O)O |
Canonical SMILES | CC1=C(C=C(C=C1)OC(F)F)C(=O)O |
PubChem Compound | 18925635 |
Last Modified | Jan 05 2024 |
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